molecular formula C7H12ClNO B14457806 Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4,4-dimethyl- CAS No. 73470-71-0

Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4,4-dimethyl-

Cat. No.: B14457806
CAS No.: 73470-71-0
M. Wt: 161.63 g/mol
InChI Key: HOTBIGCBNLWORX-UHFFFAOYSA-N
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Description

Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4,4-dimethyl- is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives typically involves the cyclization of appropriate precursors. For 2-(1-chloroethyl)-4,5-dihydro-4,4-dimethyl-oxazole, one common method involves the reaction of 2-amino-2-methyl-1-propanol with chloroacetyl chloride under basic conditions to form the oxazole ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4,4-dimethyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound with a simpler structure.

    Isoxazole: Similar structure but with different positioning of the oxygen and nitrogen atoms.

    Thiazole: Contains sulfur instead of oxygen in the ring.

Uniqueness

2-(1-chloroethyl)-4,5-dihydro-4,4-dimethyl-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives .

Properties

CAS No.

73470-71-0

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

2-(1-chloroethyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C7H12ClNO/c1-5(8)6-9-7(2,3)4-10-6/h5H,4H2,1-3H3

InChI Key

HOTBIGCBNLWORX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(CO1)(C)C)Cl

Origin of Product

United States

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